molecular formula C13H13FN2O4S2 B2843679 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1787879-92-8

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2843679
CAS RN: 1787879-92-8
M. Wt: 344.38
InChI Key: RPIAQIZXSCQKNU-UHFFFAOYSA-N
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Description

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as "compound X" in scientific literature and is known for its unique chemical structure and properties.

Scientific Research Applications

Anticancer Activity

  • Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for anticancer activity against various cancer cell lines. Compounds with nitro groups showed significant activity for the inhibition of topoisomerase-I enzyme, highlighting their potential in cancer treatment (Kumar & Sharma, 2022). Other studies found that certain derivatives exhibited potent antiproliferative activity on carcinoma cell lines, suggesting the importance of the nitro group on the thiazolidinone moiety for antiproliferative activity (Chandrappa et al., 2008).

Antimicrobial Activity

  • Novel Mannich bases of 3-sulfamerazinyl substituted spiro (indolo-4-thiazolidinone) derivatives were synthesized using a microwave-assisted environmentally benign approach. These compounds showed significant in-vitro antimicrobial activities against bacterial and fungal species, demonstrating the potential of thiazolidine derivatives in addressing drug-resistant microbial strains (Shorey et al., 2010).

Antihyperglycemic Agents

  • Research into thiazolidine-2,4-dione derivatives as oral antihyperglycemic agents in diabetic mouse models has shown promising results. Compounds with sulfonylthiazolidinediones were more potent than their counterparts, indicating their potential as treatments for diabetes (Wrobel et al., 1998).

properties

IUPAC Name

3-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S2/c1-8-4-10(2-3-11(8)14)22(19,20)15-5-9(6-15)16-12(17)7-21-13(16)18/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIAQIZXSCQKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

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